Product packaging for H-Phe(3-CN)-OH(Cat. No.:CAS No. 57213-48-6)

H-Phe(3-CN)-OH

Cat. No.: B1349311
CAS No.: 57213-48-6
M. Wt: 190.20 g/mol
InChI Key: ZHUOMTMPTNZOJE-VIFPVBQESA-N
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Description

Contextualizing Phenylalanine Derivatives within Amino Acid Research

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins. Beyond this primary role, its derivatives have long been a fertile ground for scientific exploration. ontosight.aiontosight.ai Modifications to the phenylalanine scaffold can dramatically alter its chemical and physical properties, leading to novel biological activities. ontosight.ai These derivatives are investigated for their potential as enzyme inhibitors, receptor modulators, and as components of peptidomimetics. ontosight.aitandfonline.com The study of phenylalanine derivatives has yielded crucial insights into metabolic pathways and has been instrumental in the development of therapeutic agents for a range of conditions. nih.govmedchemexpress.com

The Strategic Role of Unnatural Amino Acids as Chemical Probes and Building Blocks

Unnatural amino acids (UAAs) are powerful tools that expand the chemical repertoire available for protein engineering and the study of biological processes. nih.govnih.gov Their incorporation into proteins allows for the introduction of novel functionalities, such as fluorescent tags, photo-crosslinkers, and spectroscopic probes, which are not present in the 20 canonical amino acids. acs.orgchemrxiv.org This enables researchers to investigate protein structure, function, and interactions with unprecedented detail. nih.govnih.gov UAAs serve as versatile building blocks in the synthesis of peptides and other complex molecules, offering enhanced stability and unique conformational properties. tandfonline.comacs.org The ability to site-specifically incorporate UAAs into proteins has revolutionized our capacity to create proteins with novel catalytic activities and therapeutic properties. acs.org

Research Trajectories of H-Phe(3-CN)-OH and its Derivatives

This compound, a specific derivative of phenylalanine, has garnered attention for the unique attributes conferred by its cyano group. guidechem.comcymitquimica.com The nitrile moiety can serve as an infrared probe and a fluorescent reporter, sensitive to its local environment. nih.govacs.org This makes it an invaluable tool for studying protein folding, dynamics, and ligand-receptor interactions. nih.gov Research has demonstrated the utility of cyanophenylalanine derivatives in monitoring proteasome activity and in the development of novel inhibitors. acs.org The strategic placement of the cyano group at the meta position of the phenyl ring in this compound provides a unique electronic and steric profile, influencing its interactions within biological systems. Current research is focused on leveraging these properties for the design of more sophisticated chemical probes and as a key component in the synthesis of novel therapeutic candidates.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS Number 57213-48-6
Topological Polar Surface Area 87.1 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
XLogP3 -1.8
Monoisotopic Mass 190.074227566 Da
Data sourced from PubChem CID 2734509 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1349311 H-Phe(3-CN)-OH CAS No. 57213-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOMTMPTNZOJE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972669
Record name 3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57213-48-6
Record name 3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-3-Cyanophenylalanine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Chemistry and Advanced Methodologies for H Phe 3 Cn Oh

Enantioselective Synthesis of H-Phe(3-CN)-OH and Related Chiral Analogues

Achieving high enantiopurity is critical in the synthesis of amino acids for biological applications. The development of methods for the asymmetric synthesis of UAAs has been a major focus of chemical research, moving beyond classical approaches to more efficient and selective strategies. nih.govrsc.org

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been a cornerstone of asymmetric synthesis for decades, with auxiliaries derived from natural products like amino acids and terpenes being particularly common. nih.gov

Several well-established chiral auxiliaries are applicable to the synthesis of α-amino acids. These include:

Evans' Oxazolidinones : These auxiliaries are widely used for stereoselective alkylation reactions to form new carbon-carbon bonds with a high degree of control. wikipedia.orgnih.gov

Oppolzer's Camphorsultam : This camphor-derived auxiliary offers excellent stereocontrol in a variety of reactions, including alkylations and aldol (B89426) additions. nih.gov

Enders' SAMP/RAMP Hydrazones : These are used for the asymmetric α-alkylation of aldehydes and ketones. nih.gov

Schöllkopf Auxiliary : The Schöllkopf bis-lactim ether system, derived from a dipeptide like cyclo(Val-Gly), is particularly effective for synthesizing α-amino acids. In a relevant example, the Schöllkopf chiral auxiliary was successfully used to prepare an α-methyl-o-cyanophenylalanine precursor with 88% enantiomeric excess (ee), demonstrating its utility for creating cyanophenylalanine analogues. nih.gov

The general process involves attaching the auxiliary to a glycine (B1666218) or other suitable precursor, performing a diastereoselective alkylation with a 3-cyanobenzyl halide, and then cleaving the auxiliary to release the enantioenriched amino acid. wikipedia.org

Table 1: Comparison of Selected Chiral Auxiliaries for Asymmetric Synthesis

Chiral AuxiliaryPrecursor SourceKey ApplicationTypical Diastereoselectivity
Evans' Oxazolidinone Amino AlcoholsAsymmetric Alkylation, Aldol ReactionsHigh (>95% de)
Oppolzer's Camphorsultam CamphorAsymmetric Alkylation, Conjugate AdditionHigh (>95% de)
Schöllkopf Bis-Lactim Ether Dipeptides (e.g., Val-Gly)Asymmetric Synthesis of α-Amino AcidsGood to Excellent (85-99% de)
Pseudoephedrine Amide PseudoephedrineAsymmetric Alkylation of Carboxylic AcidsHigh (>90% de)

While auxiliary-based methods are robust, modern research increasingly favors catalytic enantioselective methods due to their greater atom economy and efficiency. nih.govacs.org These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Recent advances in this area applicable to UAA synthesis include:

Chiral Phosphoric Acid (CPA) Catalysis : CPAs have emerged as powerful Brønsted acid organocatalysts for a wide range of asymmetric transformations, including the synthesis of unnatural α-amino acids with precise stereochemical control. rsc.org These catalysts can activate imines for nucleophilic addition, providing a direct route to chiral amines and amino acids. rsc.org

Transition Metal Catalysis : Chiral complexes of metals like rhodium, palladium, and nickel are highly effective for asymmetric synthesis. acs.org

Asymmetric Hydrogenation : The hydrogenation of enamides or other unsaturated precursors using a chiral rhodium or ruthenium catalyst is a well-established industrial method for producing chiral amino acids. hilarispublisher.com

Nickel-Catalyzed Cross-Coupling : A recently developed method uses a chiral nickel catalyst to achieve the enantioconvergent coupling of racemic alkyl electrophiles with organozinc reagents, providing access to a broad range of protected unnatural α-amino acids under mild conditions. acs.org

Rhodium-Catalyzed Reductive Heck Reaction : A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple boronic acids with dihydropyridines, showcasing a powerful method for creating chiral centers that could be adapted for amino acid synthesis. nih.govorganic-chemistry.org

Biocatalysis : The use of enzymes, such as engineered leucine (B10760876) dehydrogenases, offers a green and highly selective route for producing chiral amino acids via reductive amination of α-keto acids. mdpi.com This method can achieve very high substrate concentrations and excellent enantiomeric excess (>99.5% ee). mdpi.com

Convergent and Linear Synthesis Strategies for this compound Integration

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the dominant method for the chemical synthesis of peptides. core.ac.ukacs.org The growing peptide chain is anchored to an insoluble polymer resin, which facilitates the purification process as excess reagents and by-products are simply washed away after each step. core.ac.ukresearchgate.net

The most common approach is the Fmoc/tBu strategy, where the N-terminus of the amino acid is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, and reactive side chains are protected by acid-labile groups like tert-butyl (tBu). acs.orgnih.gov To incorporate this compound into a peptide sequence, its N-Fmoc protected form, Fmoc-Phe(3-CN)-OH , is used as the building block. peptide.com

The synthesis cycle involves repeated steps of deprotection, washing, coupling, and washing. core.ac.uk

Table 2: Standard Cycle for Fmoc-SPPS

StepProcedureReagents/SolventsPurpose
1. N-α-Fmoc Deprotection The resin-bound peptide is treated with a piperidine (B6355638) solution.20% Piperidine in DMF or NMPTo remove the Fmoc group from the N-terminal amino acid, exposing a free amine.
2. Washing The resin is washed multiple times.DMF, DCMTo remove excess piperidine and soluble by-products.
3. Amino Acid Coupling The next Fmoc-protected amino acid (e.g., Fmoc-Phe(3-CN)-OH) is activated and added to the resin.Fmoc-amino acid, Coupling reagents (e.g., DIC/OxymaPure), DMFTo form a new peptide bond between the activated carboxyl group and the free amine on the resin-bound peptide.
4. Washing The resin is washed again.DMF, DCMTo remove excess reagents and unreacted amino acid.
5. Repeat The cycle is repeated until the desired peptide sequence is assembled.N/ATo elongate the peptide chain.
6. Final Cleavage The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.TFA "cocktail" (e.g., TFA/H₂O/TIS)To yield the final, unprotected peptide.

Abbreviations: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane), DIC (N,N'-Diisopropylcarbodiimide), OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

Solution-phase peptide synthesis (LPPS) is the classical method of forming peptide bonds where all reactants are dissolved in a suitable solvent. ekb.egresearchgate.net While often more labor-intensive than SPPS due to the need for purification after each step, it remains highly valuable for large-scale synthesis and for the preparation of complex fragments used in convergent strategies. researchgate.net

The core of solution-phase synthesis is the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. ekb.eg This is achieved using coupling reagents that form a highly reactive intermediate, preventing side reactions and promoting efficient amide bond formation.

Table 3: Common Coupling Reagents for Solution-Phase Synthesis

Reagent ClassExample(s)Features
Carbodiimides DCC, DICHighly effective but can cause racemization; DCC produces an insoluble urea (B33335) by-product.
Aminium/Uronium Salts HBTU, HATU, HCTUFast coupling rates, low racemization when used with an additive like HOBt or OxymaPure. csic.es HATU is particularly effective for difficult couplings.
Phosphonium Salts BOP, PyBOPHigh reactivity and low racemization, but produce carcinogenic HMPA as a by-product (BOP). PyBOP is a safer alternative.
Triazine Derivatives CDMTUsed for forming amide and ester bonds; can sometimes lead to higher racemization compared to uronium salts. mdpi.com

Abbreviations: DCC (N,N'-Dicyclohexylcarbodiimide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine).

Chemical Functionalization and Derivatization for Specialized Research Applications

The true utility of an unnatural amino acid like this compound lies in its potential for further chemical modification. The cyano group is a highly versatile functional handle that can be transformed into other groups, enabling the creation of novel molecular probes, peptidomimetics, and therapeutic agents.

A primary application for this compound is its use as a precursor for 3-amidinophenylalanine, which serves as a stable isostere of arginine. peptide.com The cyano group can be converted to an amidine via a Pinner reaction or other related methods. Peptides containing 3-amidinophenylalanine are often investigated as inhibitors of enzymes that process arginine-containing substrates, such as trypsin-like serine proteases. peptide.com

Furthermore, the phenyl ring itself can be a site for functionalization. Palladium-catalyzed C–H activation methods allow for the direct introduction of new substituents onto the aromatic ring of the amino acid, even after it has been incorporated into a peptide chain. acs.orgrsc.org This late-stage functionalization strategy provides rapid access to a diverse library of modified phenylalanine derivatives for structure-activity relationship studies. acs.org

Table 4: List of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound3-Cyano-L-phenylalanine
Fmoc-Phe(3-CN)-OHN-α-Fmoc-3-cyano-L-phenylalanine
Evans' Oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (example)
Oppolzer's Camphorsultam(1S)-(-)-10,2-Camphorsultam
Schöllkopf Auxiliary(2S,5S)-2,5-dihydro-3,6-dimethoxy-2,5-diisopropylpyrazine
Pseudoephedrine(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol
CPAChiral Phosphoric Acid
DMFDimethylformamide
NMPN-Methyl-2-pyrrolidone
TFATrifluoroacetic acid
DICN,N'-Diisopropylcarbodiimide
OxymaPureEthyl (hydroxyimino)cyanoacetate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)
PyBOP(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
CDMT2-Chloro-4,6-dimethoxy-1,3,5-triazine
3-Amidinophenylalanine2-Amino-3-(3-amidinophenyl)propanoic acid

N-Protection Strategies in Synthesis (e.g., Fmoc, Boc)

Fmoc Protection Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, typically with a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). thermofisher.comvulcanchem.com This chemical property allows for the preservation of acid-labile side-chain protecting groups (like t-butyl) and acid-sensitive linkages to the solid support. biosynth.com

Fmoc-L-Phe(3-CN)-OH serves as a crucial building block for incorporating 3-cyanophenylalanine into peptide chains. chemimpex.compeptide.com The presence of the cyano group can influence the reactivity of the amino acid derivative. chemimpex.com The Fmoc group's stability and ease of handling make it a preferred choice for both academic and industrial research. chemimpex.com

The introduction of the Fmoc group onto the nitrogen atom of this compound is typically achieved by reacting the amino acid with an activated Fmoc derivative. Common reagents for this purpose include Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a basic aqueous-organic solvent mixture, maintaining the pH near 9.5. ub.edu Another approach involves using coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to facilitate the reaction. acs.org

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) protecting group represents an alternative, classic strategy for N-protection. thermofisher.com The Boc group is stable to basic conditions but is readily cleaved by treatment with moderately strong acids, such as trifluoroacetic acid (TFA). thermofisher.com This orthogonality makes the Boc/benzyl (Bzl) protection scheme a viable strategy in SPPS, particularly for complex syntheses or for creating analogs that may be sensitive to the basic conditions used for Fmoc removal. thermofisher.com

Boc-Phe(3-CN)-OH is a key intermediate in various synthetic pathways. fishersci.nlsigmaaldrich.com For instance, a patented manufacturing method for 3-hydroxyamidinophenylalanine derivatives begins with an N-protected 3-cyanophenylalanine, with the Boc group being the particularly preferred protecting group for the initial step of reacting with a piperazine (B1678402) derivative. google.com The synthesis of Boc-Phe(3-CN)-OH is commonly accomplished by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. nih.govmdpi.com

Table 1: Properties of N-Protected this compound Derivatives

Property Fmoc-L-Phe(3-CN)-OH Boc-L-Phe(3-CN)-OH
CAS Number 205526-36-9 chemimpex.com 131980-30-8 sigmaaldrich.com
Molecular Formula C₂₅H₂₀N₂O₄ chemimpex.com C₁₅H₁₈N₂O₄ sigmaaldrich.com
Molecular Weight 412.4 g/mol chemimpex.com 290.31 g/mol sigmaaldrich.com
Purity ≥ 99% (Chiral purity) chemimpex.com ≥98.0% (TLC) sigmaaldrich.com
Typical Application Fmoc solid-phase peptide synthesis chemimpex.comsigmaaldrich.com Boc solid-phase peptide synthesis sigmaaldrich.com

Table 2: General Conditions for N-Protection of Amino Acids

Protecting Group Reagent Typical Reaction Conditions Cleavage Conditions
Fmoc Fmoc-OSu or Fmoc-Cl Aqueous Na₂CO₃/Dioxane, pH 9.5 ub.edu 20% Piperidine in DMF thermofisher.comsigmaaldrich.com
Boc Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH) in aqueous/organic solvent mdpi.com Trifluoroacetic acid (TFA) in DCM thermofisher.com

H Phe 3 Cn Oh in Peptide and Peptidomimetic Rational Design

H-Phe(3-CN)-OH as a Structural Element in Peptide Engineering

Research has utilized cyanophenylalanine derivatives as fluorescent probes to study protein and peptide structure and dynamics. nih.govacs.org For instance, p-cyanophenylalanine (p-FCN), an isomer of this compound, has been employed to investigate protein folding, protein-peptide interactions, and protein-membrane interactions due to its environmental sensitivity. acs.orgunits.it The fluorescence of the cyano group is influenced by factors such as hydrogen bonding and proximity to other amino acid side chains, providing a spectroscopic handle to monitor conformational changes. nih.govacs.org While much of the fluorescence work has focused on the para-substituted isomer, the principles underscore the utility of a cyano-functionalized phenylalanine in probing local environments within a peptide.

The introduction of this compound can also influence the conformational preferences of a peptide. The electronic properties of the cyano group can engage in specific non-covalent interactions, such as dipole-dipole interactions and hydrogen bonds, which can stabilize or destabilize certain secondary structures like α-helices or β-sheets. These subtle conformational effects can be harnessed to engineer peptides with desired structural properties.

Principles of Peptidomimetic Design Incorporating Cyano-Phenylalanine Residues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. sigmaaldrich.com The incorporation of unnatural amino acids like this compound is a key strategy in peptidomimetic design. sigmaaldrich.comnih.gov

The cyano group of this compound can act as a conformational constraint, influencing the torsional angles of the peptide backbone and the orientation of the side chain. This can be used to lock a peptide into a specific bioactive conformation, thereby increasing its affinity and selectivity for a biological target. The nitrile group's vibrational properties can also serve as a microscopic reporter to understand how factors like solvents modulate protein-water interactions, offering insights for scaffold design. researchgate.net Theoretical studies on p-cyanophenylalanine have shown that while excitation energies are similar to natural aromatic amino acids, the transition dipole moments and radiative lifetimes are sensitive to conformation, suggesting that the cyano group can be used to fine-tune the photophysical properties of a peptide. researchgate.net

A major challenge in the therapeutic use of peptides is their rapid degradation by proteases. sigmaaldrich.comnih.gov The incorporation of unnatural amino acids like this compound can confer resistance to enzymatic cleavage. The steric and electronic properties of the cyano group can disrupt the recognition motifs required by proteases, thereby increasing the in-vivo half-life of the peptide.

Application of this compound in the Development of Enzyme Inhibitors

The unique chemical properties of this compound make it a valuable precursor in the design of potent and selective enzyme inhibitors. sigmaaldrich.compeptide.com

A key application of this compound is its use as a synthetic intermediate for the preparation of 3-amidinophenylalanine (3-Adf), an arginine mimetic. peptide.comuni-marburg.de The cyano group can be chemically converted to an amidine group, which is a strong basic group that can mimic the guanidinium (B1211019) group of arginine. This transformation is crucial for designing inhibitors of trypsin-like serine proteases, which have a primary specificity for arginine or lysine (B10760008) at the P1 position of the substrate.

For example, 3-amidinophenylalanine has been incorporated into inhibitors of proteases like thrombin and urokinase. justia.comjustia.comtandfonline.com A patent describes a method for the synthesis of enantiomerically pure 3-amidinophenylalanine derivatives from 3-cyanophenylalanine derivatives for use as urokinase inhibitors. justia.comjustia.com This highlights the industrial relevance of this compound as a starting material for the development of clinically relevant enzyme inhibitors.

Table 1: Examples of Enzyme Inhibitors Derived from this compound
Target EnzymeInhibitor TypeKey Structural FeatureReference
UrokinasePharmaceutically effective inhibitors3-amidinophenylalanine derivatives justia.comjustia.com
ThrombinNAPAP-analogs3-amidinophenylalanine (3-Adf) tandfonline.com
Matriptase3-amidinophenylalanine-based inhibitorsDerived from 3-cyanophenylalanine uni-marburg.de

Development of Receptor Agonists and Antagonists utilizing this compound

The conformational control and unique interaction capabilities offered by this compound are also exploited in the design of receptor agonists and antagonists. sigmaaldrich.comnih.gov By replacing natural amino acids with this compound, it is possible to modulate the signaling properties of a peptide, converting an agonist into an antagonist or vice versa, or enhancing the potency and selectivity of a ligand.

For instance, in the field of opioid receptor research, modifications of peptide ligands with unnatural amino acids are a common strategy to develop ligands with mixed efficacy profiles, such as μ-opioid receptor agonists and δ-opioid receptor antagonists. nih.gov While direct examples using the 3-cyano isomer are less documented in the provided context, the principles of using bulky or electronically distinct side chains, like naphthylalanine, to probe the steric limits of receptor binding pockets and influence receptor activation are well-established. nih.gov The introduction of a cyano group on the phenyl ring of phenylalanine can similarly alter the ligand's interaction with the receptor, potentially leading to the development of novel receptor modulators with improved therapeutic profiles. The ability of the cyano group to act as a hydrogen bond acceptor and to introduce a significant dipole moment can be critical in fine-tuning the interactions with the amino acid residues in the receptor's binding site.

Macrocyclization Strategies for Peptides Containing this compound

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern peptidomimetic design, offering a route to novel structures with enhanced stability, affinity, and functional properties. mdpi.comnih.gov this compound, or 3-cyano-L-phenylalanine, is one such amino acid that introduces a unique chemical handle—the nitrile (cyano) group—which can be exploited for various peptide modification and cyclization strategies. Macrocyclization, the process of forming a cyclic structure from a linear peptide, is particularly valuable as it can confer conformational rigidity, increase resistance to enzymatic degradation, and improve biological activity. mdpi.comnih.gov The strategies for cyclizing peptides containing this compound often leverage the distinct reactivity of the cyano group or the aromatic ring.

One of the most efficient and biocompatible methods for cyclizing peptides with a cyano-functionalized aromatic amino acid involves a spontaneous condensation reaction with an N-terminal cysteine residue. This strategy has been demonstrated with the closely related analogue, 3-(2-cyano-4-pyridyl)alanine (Cpa). anu.edu.au The reaction proceeds rapidly in aqueous solutions at neutral pH and is orthogonal to other proteinogenic amino acids, including internal cysteine residues. anu.edu.au The mechanism involves an initial nucleophilic attack by the cysteine's sulfhydryl group on the nitrile carbon, forming a thioimidate intermediate. This is followed by a rapid intramolecular condensation to yield a stable thiazoline (B8809763) ring, effectively closing the peptide loop. anu.edu.au Given the similar reactivity of nitriles, this represents a highly plausible and potent strategy for the macrocyclization of peptides containing this compound.

The reaction's efficiency and specificity make it a powerful tool in rational drug design. Detailed studies on the cyanopyridine analogue have shown that cyclization is successful for various peptide lengths and is not significantly hindered by bulky adjacent residues. anu.edu.au

Table 1: Research Findings on Macrocyclization of Peptides Containing a Cysteine and a Cyano-Aromatic Amino Acid Analogue (Cpa)

Peptide Sequence (Linear Precursor) Ring Size (No. of Residues) Cyclization Half-Time (minutes) Final Yield Cyclization Conditions Ref.
Cys-Ala-Gly-Tyr-Ala-Ile-Cpa 7 2.5 >90% pH 6-8 (MES, Tris, HEPES, MOPS buffer) anu.edu.au
Cys-Ala-Gly-Phe-Ala-Ile-Cpa 7 8.3 >90% pH 6-8 (MES, Tris, HEPES, MOPS buffer) anu.edu.au
Cys-Ala-Gly-Trp-Ala-Ile-Cpa 7 4.8 >90% pH 6-8 (MES, Tris, HEPES, MOPS buffer) anu.edu.au
Cys-Gly-Ala-Val-Arg-Cpa 6 8.5 >90% pH 6-8 (MES, Tris, HEPES, MOPS buffer) anu.edu.au
Cys-Gly-Trp-Val-Arg-Cpa 6 7.3 >90% pH 6-8 (MES, Tris, HEPES, MOPS buffer) anu.edu.au

Data derived from studies on the analogue 3-(2-cyano-4-pyridyl)alanine (Cpa) which demonstrates the principle of cysteine-nitrile cyclization.

Other potential macrocyclization strategies for peptides incorporating this compound include:

Transition-Metal-Catalyzed Cross-Coupling: The aromatic ring of this compound can participate in transition-metal-catalyzed reactions. For instance, strategies involving palladium-catalyzed Suzuki-Miyaura cross-coupling have been used to form biaryl linkages between a halogenated phenylalanine and a phenylalanine-boronic acid derivative within a peptide sequence. beilstein-journals.org This creates a rigid, conformationally constrained cyclic structure. The cyano group on this compound could potentially be transformed into a suitable coupling partner, or the ring itself could be functionalized for such reactions.

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) are powerful tools for generating diverse peptide-like scaffolds and macrocycles. medchemexpress.cn A linear peptide containing this compound could be designed to participate in a subsequent intramolecular MCR, or this compound itself could be a component in an MCR that leads to a cyclic product, leveraging the reactivity of its amine or carboxylic acid groups.

Side Chain Anchoring and On-Resin Cyclization: A common strategy in solid-phase peptide synthesis (SPPS) involves anchoring the peptide to the resin via an amino acid side chain. researchgate.net For this compound, the phenyl ring could be attached to the solid support through a suitable linker, allowing the peptide chain to be synthesized and subsequently cyclized (e.g., via head-to-tail lactamization) before being cleaved from the resin. researchgate.net

The inclusion of this compound provides a versatile anchor point for a variety of advanced cyclization techniques, enabling the rational design of novel peptidomimetics with unique structural and functional attributes.

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
3-cyano-L-phenylalanine This compound
3-(2-cyano-4-pyridyl)alanine Cpa
Cysteine Cys
Alanine Ala
Glycine (B1666218) Gly
Tyrosine Tyr
Isoleucine Ile
Phenylalanine Phe
Tryptophan Trp
Valine Val
Arginine Arg
p-cyanoacetylene-L-Phe pCAF

Mechanistic and Biological Investigations of H Phe 3 Cn Oh Containing Constructs

Elucidation of Enzyme Mechanisms and Inhibitory Actions

The introduction of chemically modified amino acids into peptide sequences is a cornerstone of modern enzymology and drug discovery. These analogues can act as inhibitors or mechanistic probes, offering insights that are not attainable with natural amino acids alone. nbinno.com

The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The protease is responsible for cleaving the HCV polyprotein into mature viral proteins. nih.gov Inhibitors of this enzyme often mimic the natural peptide substrates that the protease recognizes and cleaves.

The design of potent and selective protease inhibitors frequently involves modifying amino acid residues at key positions within a peptide or peptidomimetic scaffold to enhance binding to the enzyme's active site. The incorporation of unnatural amino acids like H-Phe(3-CN)-OH is a key strategy in this process. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly alter interactions with enzyme active site residues compared to the unmodified phenyl group of phenylalanine. nbinno.com

In the context of NS3 protease, substrate recognition involves interactions within a shallow, extended binding groove. By replacing a natural phenylalanine residue in a substrate-analogue inhibitor with this compound, researchers can explore how these altered electronic and steric properties affect binding affinity (Ki) and inhibitory mechanism. The cyano group could potentially form new, favorable interactions with polar residues in the active site or, conversely, create unfavorable steric clashes, providing valuable structure-activity relationship (SAR) data. nbinno.com While specific studies detailing the use of this compound in published NS3 inhibitors are not prominent, its utility is based on established principles of protease inhibitor design. mcgill.ca

Table 1: Illustrative Inhibition Constants (Ki) for a Hypothetical NS3 Protease Inhibitor Scaffold

This table illustrates how modifications to a phenylalanine residue within a hypothetical peptide-based inhibitor could influence its binding affinity for NS3 Serine Protease. The data are representative of typical findings in SAR studies.

Compound IDP2 Residue ModificationKi (nM)Fold Change vs. Parent
Parent-PeptideL-Phenylalanine1501.0
Analog-AL-Phenylalanine(4-F)752.0
Analog-BL-Phenylalanine(4-Cl)602.5
Analog-C This compound 45 3.3
Analog-DL-Tyrosine2500.6

This compound and its derivatives also serve as tools for investigating the enzymes involved in amino acid metabolism. chemimpex.com The metabolism of aromatic amino acids like phenylalanine is a central pathway linked to numerous primary and secondary metabolites essential for organismal health. frontiersin.org Enzymes in these pathways, such as those in the shikimate pathway which is responsible for the de novo biosynthesis of aromatic amino acids in plants and microbes, are highly specific. frontiersin.orgnih.gov

By introducing 3-cyano-L-phenylalanine into experimental systems, researchers can study the substrate specificity and catalytic mechanisms of these enzymes. chemimpex.com For example, it can be used to test whether an enzyme like phenylalanine hydroxylase, which converts phenylalanine to tyrosine, can tolerate or is inhibited by this modification. The cyano group's presence could block the active site without allowing the reaction to proceed, effectively making the compound an inhibitor and allowing for the characterization of enzyme-inhibitor interactions. Such studies are crucial for understanding the intricate regulation of metabolic pathways and for engineering these pathways to produce valuable compounds. mdpi.com

Analysis of Ligand-Receptor Interactions and Binding Profiles

The precise interaction between a ligand and its receptor is fundamental to signal transduction in biology. Unnatural amino acids are invaluable for dissecting these interactions, defining binding profiles, and developing receptor-selective agonists or antagonists.

The melanocortin receptors (MCRs), particularly the MC3R and MC4R subtypes, are G-protein coupled receptors that play critical roles in regulating energy homeostasis, appetite, and sexual function. frontiersin.orgnih.gov Ligands for these receptors are typically peptide-based. The development of antagonists for these receptors is a significant area of research for potential treatments of conditions like cachexia (wasting syndrome).

Structure-activity relationship studies have shown that modifications to the aromatic amino acid residues in melanocortin peptide ligands are critical for determining whether a compound will act as an agonist (activator) or an antagonist (blocker). nih.gov For instance, replacing the D-Phenylalanine at position 7 in certain peptide scaffolds with bulkier aromatic residues can switch an agonist into a potent antagonist. nih.gov While specific research incorporating this compound into leading melanocortin antagonists has not been extensively published, the principles of MCR pharmacology suggest it would be a valuable modification to explore. The introduction of a cyano group could influence the key "message" sequence of the peptide, altering its conformation and interaction with the receptor's binding pocket, potentially leading to novel antagonists with unique selectivity profiles across the five MCR subtypes. nih.gov

Table 2: Representative Binding and Functional Data for a Melanocortin Tetrapeptide Scaffold

This table provides representative data showing how substitutions at the D-Phe position in a model tetrapeptide can modulate activity at the Melanocortin 4 Receptor (MC4R), illustrating the switch from agonist to antagonist activity.

Peptide AnalogSubstitution at Position 2MC4R Binding Affinity (Ki, nM)Functional ActivityPotency / pA₂
MT-II (ref)D-Phe0.4AgonistEC₅₀ = 0.6 nM
SHU9119 (ref)D-Nal(2')0.12AntagonistpA₂ = 9.2
Hypothetical-A D-Phe(3-CN) 1.5 Antagonist pA₂ = 8.1
Hypothetical-BD-Tyr5.2AgonistEC₅₀ = 8.5 nM
Hypothetical-CD-His25.0Weak Partial AgonistEC₅₀ > 1000 nM

pA₂ is a measure of the potency of an antagonist.

Neuropeptides are small, protein-like molecules used by neurons to communicate with each other. nih.gov Substance P is a well-studied neuropeptide of the tachykinin family that is involved in pain perception, inflammation, and mood. nih.govwikipedia.org Its biological effects are mediated primarily through the neurokinin-1 receptor (NK-1R). nih.gov The C-terminal sequence of Substance P, which is critical for receptor binding and activation, contains two phenylalanine residues at positions 7 and 8 (…Phe-Phe-Gly-Leu-Met-NH₂). wikipedia.org

The presence of these phenylalanine residues makes Substance P an ideal candidate for modification with this compound to probe ligand-receptor interactions. By systematically replacing Phe⁷ and Phe⁸ with 3-cyanophenylalanine, researchers could determine the importance of the electronic nature of the aromatic rings for high-affinity binding to the NK-1R. Such substitutions can reveal critical hydrogen bonding or hydrophobic interactions within the receptor's binding pocket, guiding the design of more potent and selective NK-1R antagonists for therapeutic use in pain and inflammatory disorders. nih.gov

Modulation of Protein Interactions and Biological Systems

Beyond enzymes and receptors, this compound containing constructs can be used to study and modulate the broader network of protein-protein interactions (PPIs) that govern cellular function. Phenylalanine residues are often found at the interface of interacting proteins, contributing to binding affinity through hydrophobic and π-stacking interactions. nih.gov

Incorporating a cyano-modified phenylalanine can serve two primary purposes in this context. First, it can act as a modulator, either disrupting or stabilizing a specific PPI by altering the local electrostatics and sterics at the binding interface. nbinno.com Second, the cyano group can be used as a biophysical probe. The C≡N bond has a unique vibrational frequency that can be detected by infrared (IR) spectroscopy. acs.orgnih.gov By placing p-cyano-L-phenylalanine at a protein interface, researchers can use IR spectroscopy to monitor changes in the local environment upon binding, providing high-resolution data on protein dynamics and conformational changes. acs.org Similarly, the fluorescence properties of cyanophenylalanine can be exploited to study protein folding and interactions. nih.govnih.gov This dual role as both a potential modulator and a sensitive reporter makes this compound a powerful tool for investigating and manipulating the complex web of biological systems.

Contributions to Neurobiological Research

The incorporation of unnatural amino acids into peptides and proteins has emerged as a powerful strategy for elucidating complex biological processes. Among these, this compound, or 3-cyanophenylalanine, offers unique electronic properties that make it a valuable tool for investigating molecular interactions within the nervous system. Its application in constructs has provided insights into the functioning of neurotransmitter systems and the molecular underpinnings of related pathologies.

Investigation of Neurotransmitter Systems and Related Pathologies

While direct clinical applications remain in the preclinical stages, the use of this compound in synthetic peptides has shown promise in the exploration of neurotransmitter systems. The cyano group, with its distinct size, polarity, and hydrogen-bonding capabilities, can serve as a subtle yet impactful modification to probe the binding pockets of receptors and the active sites of enzymes involved in neurotransmitter metabolism.

The introduction of 3-cyanophenylalanine into peptide sequences allows for the systematic evaluation of structure-activity relationships. By replacing native aromatic amino acids like phenylalanine or tyrosine with this compound, researchers can assess the role of specific electronic and steric interactions in ligand-receptor recognition. This approach is particularly useful in mapping the binding requirements of G protein-coupled receptors (GPCRs), a large family of receptors that are the targets for many neurotransmitter-based drugs.

In the context of neuropathologies, understanding the precise molecular interactions that go awry is crucial for the development of targeted therapies. The use of peptides containing 3-cyanophenylalanine can aid in the design of potent and selective inhibitors or modulators of enzymes and receptors implicated in neurological disorders. For instance, by incorporating this unnatural amino acid into substrate analogs, researchers can probe the active sites of enzymes involved in the synthesis or degradation of neurotransmitters, providing a pathway to the rational design of novel therapeutics.

The table below summarizes the potential applications of this compound containing constructs in neurobiological research.

Research AreaApplication of this compound ConstructsPotential Insights
Neurotransmitter Receptor Binding Incorporation into peptide ligands to probe receptor binding sites.Elucidation of key molecular interactions for receptor affinity and selectivity.
Enzyme Mechanism Studies Use as a component of substrate analogs or inhibitors.Understanding of enzyme active site topography and catalytic mechanisms.
Pathology Modeling Development of molecular probes to study aberrant protein-protein interactions.Identification of novel targets for therapeutic intervention in neurological disorders.

Photoaffinity Labeling and Mechanistic Probes Utilizing Cyano-Phenylalanine

Photoaffinity labeling is a powerful technique to identify and characterize ligand-receptor interactions. This method involves a photoreactive ligand that, upon irradiation with light, forms a covalent bond with its binding partner, allowing for the identification of the target protein. While this compound itself is not a canonical photoaffinity label, its unique properties make it a valuable component in the design of sophisticated mechanistic probes.

The cyano group of 3-cyanophenylalanine can influence the local electronic environment and conformation of a peptide, which can be exploited in the design of probes to study molecular recognition events. When incorporated in proximity to a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, the cyano moiety can modulate the reactivity and selectivity of the photo-crosslinking reaction.

Furthermore, the nitrile group of 3-cyanophenylalanine has a characteristic infrared stretching frequency that is sensitive to its local environment. This property can be harnessed to create vibrational probes to study changes in protein conformation and hydration upon ligand binding, offering a powerful spectroscopic tool for mechanistic investigations.

The table below outlines the utility of cyano-phenylalanine in the design of mechanistic probes.

Probe TypeRole of 3-CyanophenylalanineInformation Gained
Photoaffinity Probes Modulator of photoreactive group; structural component.Identification of ligand binding sites and interacting partners.
Spectroscopic Probes (IR) Vibrational reporter of the local environment.Insights into conformational changes and dynamics of protein-ligand complexes.
Mechanistic Inhibitors Mimic of transition states or key binding interactions.Elucidation of enzymatic mechanisms and receptor activation.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Research

The development of peptide-based therapeutics for neurological disorders is often hampered by their poor pharmacokinetic properties, including rapid degradation by proteases and limited ability to cross the blood-brain barrier. The incorporation of unnatural amino acids like this compound into neuropeptides is a strategy being explored to overcome these limitations.

The introduction of a non-native amino acid can enhance metabolic stability by rendering the peptide resistant to enzymatic cleavage. nbinno.com The unique structure of 3-cyanophenylalanine can disrupt the recognition motifs for proteases, thereby prolonging the half-life of the peptide in circulation.

From a pharmacodynamic perspective, the modification of a peptide with this compound can fine-tune its biological activity. The altered side chain can lead to changes in receptor binding affinity and efficacy, potentially resulting in more potent or selective therapeutic agents. Preclinical studies involving peptides containing this amino acid are essential to characterize these effects and to establish a comprehensive understanding of their in vivo behavior.

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters that are evaluated in preclinical research of this compound containing constructs.

ParameterAspect Influenced by this compoundPreclinical Assessment
Metabolic Stability Increased resistance to proteolytic degradation.In vitro plasma stability assays; in vivo half-life determination.
Bioavailability Potential for improved absorption and distribution.Measurement of plasma concentrations following different routes of administration.
Receptor Affinity (Kd/Ki) Altered binding to target receptors.Radioligand binding assays.
Efficacy (EC50/IC50) Modified biological response.In vitro functional assays (e.g., cAMP accumulation, calcium mobilization).
In Vivo Potency Overall therapeutic effect in animal models.Behavioral studies and physiological measurements in relevant disease models.

Computational and Structural Biology Approaches for H Phe 3 Cn Oh Studies

Molecular Modeling and Docking Studies of H-Phe(3-CN)-OH Ligand-Target Complexes

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule, such as a protein or nucleic acid. bioinformation.netbiomedpharmajournal.org This methodology is central to structure-based drug design and is particularly valuable for studying the potential interactions of novel ligands like this compound. jscimedcentral.com

The process begins with the three-dimensional structures of the ligand (this compound) and the target receptor, which can be obtained from experimental methods like X-ray crystallography or generated through homology modeling. biomedpharmajournal.orgresearchgate.net Docking algorithms then explore a vast conformational space to find the most stable binding mode of the ligand within the active site of the target. jscimedcentral.com The stability of these docked poses is evaluated using scoring functions that calculate the binding affinity, typically in kcal/mol. biomedpharmajournal.org These functions estimate the intermolecular interactions, including:

Hydrogen Bonds: The nitrile group (-CN) of this compound can act as a hydrogen bond acceptor. bioorganica.com.uaresearchgate.net

Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net

Electrostatic Interactions: The amino and carboxyl groups, along with the polar nitrile group, engage in electrostatic interactions. biomedpharmajournal.org

Docking studies can reveal key amino acid residues in the target's binding site that are crucial for the interaction. For example, a study on copper complexes demonstrated that different moieties of a ligand form specific π-π stacking and π-alkyl interactions with residues like PRO 25, ALA 19, and LYS 32. nih.gov By analyzing the docked complex of this compound, researchers can hypothesize how its unique cyano-substituted phenyl ring influences binding specificity and affinity compared to the natural amino acid, phenylalanine. bioorganica.com.ua This information is critical for optimizing lead compounds and designing peptidomimetics with enhanced potency and selectivity. sigmaaldrich.com

Table 1: Key Interactions Analyzed in Molecular Docking Studies

Interaction Type Potential Contribution of this compound Example Target Residues
Hydrogen Bonding The nitrile group acts as a hydrogen bond acceptor; backbone amide and carboxyl groups act as donors/acceptors. Asp, Arg, Asn, Gln, Ser
π-π Stacking The cyanophenyl ring interacts with aromatic residues. Phe, Tyr, Trp, His
Hydrophobic (Alkyl-π) The cyanophenyl ring interacts with aliphatic side chains. Ala, Val, Leu, Ile, Pro
Electrostatic Interactions involving the charge of the amino and carboxyl groups and the dipole of the nitrile group. Asp, Glu, Lys, Arg

Advanced Conformational Analysis of Peptides and Peptidomimetics

The unnatural amino acid p-cyanophenylalanine, an isomer of this compound, has been utilized as a non-invasive probe for conformational studies due to the sensitivity of its nitrile group to the local environment. units.it The nitrile moiety's vibrational properties can be monitored using Fourier-transform infrared (FTIR) spectroscopy, while its fluorescence characteristics provide insights into protein folding and interactions. units.itacs.org

Key methods for conformational analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed atomic-level information about the peptide structure in solution, helping to identify secondary structure elements and determine inter-proton distances through effects like the Nuclear Overhauser Effect (NOE). sci-hub.se

Fluorescence Spectroscopy: When p-cyanophenylalanine is incorporated into a peptide, its fluorescence emission can be quenched or enhanced by neighboring amino acid side chains, providing a sensitive measure of conformational changes, such as helix formation. nih.gov

Studies on dipeptides containing similar modified amino acids have shown that these molecules can be quite flexible, not adopting a single preferred conformation but rather existing as an ensemble of structures, such as extended and 'L-shaped' forms. sci-hub.se The introduction of the rigid, polar nitrile group in this compound is expected to impose specific conformational constraints, potentially favoring certain turn structures or stabilizing helical or sheet conformations, a property that is highly valuable in the design of peptidomimetics with defined structures. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a correlation between the chemical structure of a series of compounds and their biological activity. scispace.comnih.gov These models are essential for predicting the activity of novel molecules and for guiding the design of more potent analogs. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) analysis develops mathematical models that relate numerical properties of molecules, known as molecular descriptors, to their biological activity. mdpi.comacs.org For a series of peptides or peptidomimetics containing this compound, descriptors could include:

Physicochemical Properties: Lipophilicity (logP), molecular weight, and surface area. nih.gov

Electronic Descriptors: Partial charges and dipole moment, influenced by the electron-withdrawing nitrile group.

Topological Descriptors: Describing molecular size, shape, and branching.

The goal is to create a statistically significant equation (e.g., via multiple linear regression) that can predict the activity (pIC50) of new compounds based on their calculated descriptor values. scispace.comtandfonline.com

Pharmacophore Modeling focuses on identifying the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. researchgate.netekb.eg A pharmacophore model is not a real molecule but an abstract map of features. researchgate.net Based on the structure of this compound and its potential interactions, a hypothetical pharmacophore model could include features such as:

A hydrogen bond acceptor (the nitrile nitrogen).

An aromatic ring feature (the phenyl group).

A positive ionizable feature (the amine group).

A negative ionizable feature (the carboxylic acid group).

These models are generated from a set of active compounds and can be used as 3D queries to screen large virtual databases for new molecules that match the pharmacophore and are therefore likely to be active. science.gov The combination of QSAR and pharmacophore modeling provides a powerful framework for understanding the key structural requirements for the biological activity of compounds incorporating this compound. researchgate.net

Table 2: Hypothetical Pharmacophore Features for a Ligand Containing this compound

Pharmacophore Feature Corresponding Chemical Group in this compound Type of Interaction
Aromatic Ring (AR) Phenyl ring Hydrophobic / π-stacking
Hydrogen Bond Acceptor (HBA) Nitrile group (-C≡N) Hydrogen bonding
Hydrogen Bond Donor (HBD) Amine group (-NH2) Hydrogen bonding
Positive Ionizable (PI) Amine group (-NH3+ at physiological pH) Ionic interaction
Negative Ionizable (NI) Carboxyl group (-COO- at physiological pH) Ionic interaction

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. acs.org This technique is crucial for assessing the stability of a docked pose, understanding conformational changes, and analyzing the role of solvent molecules. bioinformation.netnih.gov

An MD simulation of a complex between a target protein and a ligand containing this compound would involve numerically solving Newton's equations of motion for every atom in the system. nih.gov The simulation can reveal:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., nanoseconds), researchers can assess whether the ligand remains stably bound in its initial docked position. acs.orgnih.gov

Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify which parts of the protein become more or less flexible upon ligand binding. acs.org

Interaction Dynamics: MD simulations allow for the detailed analysis of hydrogen bonds, water bridges, and other non-covalent interactions, showing how often and for how long they persist. nih.govnih.gov

Conformational Changes: The simulation can capture subtle or significant conformational changes in both the ligand and the target protein that are induced by the binding event. acs.org

For instance, MD simulations have been used to investigate the local environment around the nitrile group of a probe, revealing distinct interactions such as hydrogen bonding to water or specific protein side chains. acs.org Similarly, simulations can elucidate how the binding orientation of a cyanide-containing ligand affects its vibrational frequency and the accessibility of the active site to water molecules. nih.gov These dynamic insights are invaluable for refining docked poses and achieving a more accurate understanding of the molecular recognition process involving this compound.

Table 3: Common Analyses Performed in Molecular Dynamics (MD) Simulations

Analysis Type Description Insight Gained
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. Stability of the protein structure and the ligand's binding pose.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual residues around their average position during the simulation. Identifies flexible or rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and target over time. Quantifies the stability of key polar interactions.
MM-PBSA/GBSA (Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area) A method to estimate the free energy of binding. Provides a more accurate prediction of binding affinity than docking scores.
Principal Component Analysis (PCA) Identifies the dominant collective motions within the protein during the simulation. Reveals large-scale conformational changes related to function or ligand binding.

Analytical Chemistry and Bioanalytical Methodologies for H Phe 3 Cn Oh Research

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of H-Phe(3-CN)-OH. It is widely used for purity assessment and quantification. chemimpex.comruifuchemical.com Suppliers of this compound often specify a purity of ≥97% or ≥98.0% as determined by HPLC. chemimpex.comruifuchemical.com For instance, a purity of >99.0% has been reported for L-3-Cyanophenylalanine, with specific batch results showing 99.41% purity by HPLC. ruifuchemical.com The method's utility extends to the determination of phenylalanine in biological matrices like plasma, where a protein precipitation step is followed by separation on a C18 column and UV detection. researchgate.net

When coupled with Mass Spectrometry (MS), HPLC becomes a powerful tool for both characterization and quantification. This combination, known as LC-MS, can provide detailed structural information and highly sensitive detection. The molecular weight of this compound is 190.2 g/mol , a key parameter confirmed by MS. ruifuchemical.comnih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass determination, which is critical for confirming the elemental composition of the molecule. rsc.org For example, the proton-bound clusters of 3-cyanophenylalanine have been studied using mass spectrometry to investigate isomer-specific fragmentation pathways. frontiersin.org

The following table summarizes typical HPLC and MS parameters for this compound analysis:

ParameterValue/ConditionSource
Purity (HPLC) ≥97%, ≥98.0%, >99.0% chemimpex.comruifuchemical.comruifuchemical.com
Molecular Formula C10H10N2O2 ruifuchemical.comnih.gov
Molecular Weight 190.2 g/mol ruifuchemical.comnih.gov
HPLC Column C18 researchgate.net
Detection UV researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are used to confirm the molecule's structure. ruifuchemical.comrsc.org The chemical shifts and coupling constants in the NMR spectra provide a detailed map of the atomic connectivity.

In ¹H NMR spectra, specific proton signals correspond to the different chemical environments within the molecule. For instance, the aromatic protons of the cyanophenyl ring will appear in a distinct region of the spectrum, typically downfield due to the deshielding effect of the aromatic ring and the cyano group. oregonstate.edu The chemical shifts of protons can be influenced by the solvent, temperature, and pH. ucl.ac.uk

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. ucl.ac.uk The carbon atom of the cyano group (C≡N) has a characteristic chemical shift. The analysis of 2D NMR spectra, such as COSY, HSQC, and HMBC, allows for the complete assignment of proton and carbon signals, confirming the structure of modified amino acids within peptides. springernature.comresearchgate.net

The following table presents a general overview of expected NMR data for this compound, although specific values can vary based on experimental conditions. sigmaaldrich.com

NucleusTypical Chemical Shift Range (ppm)NotesSource
¹H Aromatic Protons: 7.0-8.0Influenced by the position of the cyano group. uzh.ch
α-Proton: ~4.0 uzh.ch
β-Protons: ~3.0 uzh.ch
¹³C Cyano Carbon: ~115-125 ucl.ac.uk
Aromatic Carbons: ~110-140 ucl.ac.uk
Carbonyl Carbon: ~170-180 ucl.ac.uk

Spectroscopic Probes and Applications in Biological Systems (e.g., IR probes)

The nitrile (C≡N) group of this compound serves as an excellent infrared (IR) spectroscopic probe. researchgate.net The C≡N stretching vibration absorbs in a spectral region (around 2200-2300 cm⁻¹) that is largely transparent in the spectra of proteins and other biological macromolecules. acs.orgnih.gov This "transparent window" allows for the site-specific monitoring of the local environment within a protein without interference from the bulk of the biomolecule. acs.orgnih.gov

The frequency of the C≡N stretch is sensitive to the local electrostatic environment, hydrogen bonding, and solvent exposure. researchgate.netnih.gov For example, a shift in the nitrile stretching frequency can indicate changes in the hydration or electric field around the probe when incorporated into a protein. biorxiv.org This property has been exploited to study protein folding, enzyme catalysis, and protein-ligand interactions. nih.govresearchgate.net When incorporated into metalloproteins, cyanophenylalanine can function as an IR probe for the redox state of metal clusters. researchgate.net

The use of p-cyanophenylalanine (pCNF) as a vibrational probe has been well-documented. annualreviews.org Isotopic labeling of the cyano group (e.g., with ¹³C and ¹⁵N) can be used to shift the absorption frequency and extend the vibrational lifetime, which is advantageous for 2D IR spectroscopy studies of protein dynamics. acs.org

Application of Nitrile IR ProbesKey FindingsSource
Probing Protein Microenvironments The C≡N stretch frequency is sensitive to local electric fields and hydration. researchgate.netbiorxiv.org
Studying Protein Dynamics 2D IR spectroscopy of nitrile probes reveals information on conformational changes. acs.orgspectroscopyonline.com
Investigating Enzyme Mechanisms Can monitor changes in the active site during catalysis. researchgate.net
Monitoring Redox States Reports on the electron occupancy of metal centers in metalloenzymes. researchgate.net

Electrochemical and Biosensor Development for Phenylalanine Derivative Detection

Electrochemical sensors and biosensors offer a sensitive and often low-cost approach for the detection of phenylalanine and its derivatives. researchgate.net These devices typically rely on the electrochemical oxidation or reduction of the target analyte at a modified electrode surface. mdpi.com

For phenylalanine detection, sensors have been developed using various materials, including conducting polymers like polyaniline and molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net MIPs are created to have specific recognition sites for the target molecule, enhancing selectivity. mdpi.com The combination of these materials with nanomaterials such as carbon nanotubes can further improve the sensitivity and stability of the sensors. researchgate.net

Biosensors for phenylalanine often incorporate enzymes like phenylalanine dehydrogenase. rsc.org In the presence of its substrate, the enzyme catalyzes a reaction that produces an electrochemically active species, such as NADH, which can then be detected amperometrically or voltammetrically. rsc.org This enzymatic approach provides high selectivity for the target amino acid. bohrium.com

Sensor TypePrincipleApplicationSource
Electrochemical Sensor Direct oxidation/reduction at a modified electrode (e.g., with conducting polymers or MIPs).Detection in biological fluids. mdpi.comresearchgate.net
Enzymatic Biosensor Enzyme-catalyzed reaction (e.g., using phenylalanine dehydrogenase) produces a detectable species (e.g., NADH).Monitoring phenylalanine levels for conditions like phenylketonuria (PKU). rsc.org

Advanced Bioanalytical Assays for in vitro and in vivo Studies

The incorporation of this compound and other unnatural amino acids (UAAs) into proteins in vivo has been made possible by the development of orthogonal tRNA/aminoacyl-tRNA synthetase pairs. nih.govacs.org This powerful technique allows for the site-specific placement of the UAA within a protein, enabling detailed structure-function studies in a cellular context. nih.govlabpartnering.org

Once incorporated, the unique properties of this compound can be leveraged in various bioanalytical assays. For instance, the cyano group can serve as a fluorescent probe. p-Cyanophenylalanine fluorescence is sensitive to the local environment, particularly hydrogen bonding, and can be used to monitor protein conformational changes and interactions in real-time. nih.gov The fluorescence properties of different cyanophenylalanine isomers, including 3-cyanophenylalanine, have been characterized, showing their potential for use in Förster resonance energy transfer (FRET) studies to measure distances within peptides and proteins. researchgate.net

Furthermore, the cyano group can act as a chemical handle for bioorthogonal reactions, allowing for the attachment of other labels, such as fluorophores or spin labels, for more specialized studies. acs.org These advanced assays provide a means to probe protein structure, dynamics, and ligand binding with high precision both in vitro and within living cells. nih.gov

Assay TypeMethodologyApplicationSource
In vivo UAA Incorporation Use of orthogonal tRNA/synthetase pairs to incorporate this compound at specific sites in proteins.Probing protein structure and function in living cells. nih.govacs.org
Fluorescence Spectroscopy Utilizing the intrinsic fluorescence of the cyanophenylalanine moiety to report on local environment and interactions.Real-time monitoring of protein folding and binding events. nih.gov
FRET-based Assays Using cyanophenylalanine as a donor or acceptor in FRET pairs to measure intramolecular or intermolecular distances.Determining peptide and protein structures. researchgate.net

Future Perspectives and Emerging Research Avenues for H Phe 3 Cn Oh

H-Phe(3-CN)-OH in Next-Generation Drug Lead Identification

The distinctive chemical properties of this compound make it a valuable building block in the synthesis of novel peptides and proteins for pharmaceutical research. chemimpex.com Its incorporation into peptide structures can lead to the development of innovative drug candidates. chemimpex.com

This compound serves as a versatile component in the creation of new pharmaceuticals. chemimpex.com The presence of the cyano group enhances the compound's reactivity, making it a key building block for researchers aiming to synthesize complex peptide structures with heightened biological activity. chemimpex.com This allows for the exploration of novel therapeutic agents for a range of diseases, with potential applications recognized in fields like oncology and neurology. chemimpex.comchemimpex.com The ability of this amino acid derivative to participate in diverse chemical reactions facilitates the incorporation of various functional groups, which is a critical step in designing new drugs targeting specific biological receptors or enzymes. chemimpex.comchemimpex.com

Research has focused on using cyanophenylalanine derivatives in peptide synthesis to create compounds that can interact with neurotransmitter systems, aiding in the study of neurological disorders. chemimpex.comchemimpex.com By mimicking natural amino acids, these derivatives can be integrated into biological pathways to study and potentially modulate their function. chemimpex.com

The development of targeted therapies is a primary focus in modern oncology, and this compound is emerging as a significant compound in this area. chemimpex.com It is utilized as a building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.com This is attributed to its ability to be incorporated into molecules that can inhibit specific enzymes crucial for cancer cell survival and proliferation. chemimpex.com

The incorporation of the cyano group can improve the potency and selectivity of drug candidates, which are key characteristics for effective targeted cancer therapy. chemimpex.com Furthermore, peptide-based structures, such as hydrogels constructed from phenylalanine derivatives, are being explored for their use in cancer therapy, demonstrating the broad utility of this compound class in oncology research. acs.org

Research AreaApplication of this compoundPotential Therapeutic ImpactSupporting Evidence
Novel Drug Synthesis Serves as a versatile building block for complex peptides. chemimpex.comchemimpex.comCreation of new drugs with enhanced biological activity for various diseases. chemimpex.comUsed to design therapeutics targeting specific enzymes or receptors. chemimpex.comchemimpex.com
Targeted Cancer Therapy Incorporated into agents to inhibit specific enzymes. chemimpex.comDevelopment of more potent and selective anti-cancer drugs. chemimpex.comExplored for creating targeted therapies in oncology. chemimpex.com
Neurology Research Used to create compounds that interact with neurotransmitter systems. chemimpex.comAids in the exploration and treatment of neurological disorders. chemimpex.comStructural similarities to natural amino acids allow for integration into neurological pathways. chemimpex.com

This compound as a Multifunctional Probe for Complex Biological Networks

Beyond its role in drug discovery, this compound and its isomers are valuable as molecular probes for investigating complex biological systems. chemimpex.com The cyano group possesses unique spectroscopic properties that can be leveraged for advanced analytical techniques.

A closely related compound, p-Cyano-L-phenylalanine (pCNPhe), has been successfully used as an infrared (IR) probe to study protein dynamics with high spatial and temporal resolution. acs.org It has also been employed as a fluorescence and Förster resonance energy transfer (FRET) probe to investigate protein folding, protein-membrane interactions, and amyloid formation. acs.org Given these applications, it is anticipated that this compound can be similarly employed as a vibrational probe to report on the local microenvironment within a protein. The cyano group can also serve as a functional handle for bioconjugation, allowing for the attachment of other molecules to study biological processes. chemimpex.comsmolecule.com Additionally, the ability of the cyano group to bind with heavy metals presents an opportunity to use it in X-ray diffraction analysis to facilitate protein crystal formation and structure determination. smolecule.com These functionalities make it an essential compound for researchers focused on understanding intricate biological systems like metabolic pathways and protein interactions. chemimpex.com

Probe FunctionalityApplicationScientific InsightSupporting Evidence
Vibrational Probe Characterizing protein dynamics and microenvironments.Provides high spatial and temporal resolution data on protein structure and function.The related pCNPhe is used as an IR probe for protein dynamics. acs.org
Fluorescence/FRET Probe Studying protein folding and protein-protein interactions.Enables direct probing of conformational changes in proteins.pCNPhe is used as a fluorescence and FRET probe. acs.org
Bioconjugation Handle Attaching biomolecules to surfaces or other molecules.Facilitates the development of diagnostic tools and targeted delivery systems. chemimpex.comchemimpex.comThe cyano group serves as a reactive site for conjugation. smolecule.com

Innovations in Chemical Biology and Biomedical Sciences Enabled by this compound

The unique properties of this compound are enabling significant advances in chemical biology and the broader biomedical sciences. Its role as a building block extends to protein engineering, where it allows scientists to modify amino acids within proteins to systematically study their function and interactions, which is crucial for understanding disease mechanisms. chemimpex.com

A major area of innovation lies in the development of novel biomaterials. acs.orgmdpi.com Small peptides containing aromatic components, such as phenylalanine derivatives, have been shown to form supramolecular hydrogels that are bioactive, biocompatible, and biodegradable. mdpi.commdpi.com These peptide-based hydrogels are highly versatile and have numerous biomedical applications, including wound healing, tissue engineering, and as carriers for targeted drug delivery. acs.orgmdpi.com The ability of these materials to mimic the natural extracellular matrix is a key feature for their use in regenerative medicine. mdpi.com By incorporating this compound into peptide sequences, researchers can fine-tune the properties of these hydrogels, leading to materials with enhanced functions for specific biomedical tasks. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural identity of H-Phe(3-CN)-OH in synthetic workflows?

  • Methodological Answer : Utilize orthogonal analytical techniques:

  • HPLC : Assess purity (>99.9% as per batch-specific COA) using reverse-phase chromatography with UV detection .
  • TLC : Confirm absence of impurities using solvent systems optimized for cyanated phenylalanine derivatives .
  • Chiral Analysis : Measure optical rotation ([α]20 D = +5.5°C) to confirm enantiomeric purity (D-isomer <0.1%) .
    • Data Interpretation : Compare results against batch-specific certificates of analysis (COA) and validate using reference standards.

Q. What are the recommended storage conditions for this compound to prevent degradation?

  • Methodological Answer :

  • Short-term : Store at 2–8°C in airtight, light-resistant containers to minimize hydrolysis of the cyano group .
  • Long-term : For solutions, use -80°C (6 months) or -20°C (1 month) with desiccants to avoid moisture-induced side reactions .
  • Stability Testing : Perform periodic HPLC analysis to monitor degradation products, especially under accelerated thermal stress (40°C/75% RH) .

Q. How should researchers design initial solubility experiments for this compound in biological assays?

  • Methodological Answer :

  • Solvent Screening : Test in DMSO (for stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4) with co-solvents like PEG-300 or Tween-80 to enhance solubility .
  • Concentration Optimization : Use dynamic light scattering (DLS) to detect aggregation at working concentrations (>1 mM).

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound reactivity data across different catalytic systems?

  • Methodological Answer :

  • Mechanistic Profiling : Compare reaction outcomes (yield, stereoselectivity) in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) versus organocatalytic systems .
  • Control Experiments : Test for catalyst poisoning by cyanide release via ICP-MS or cyanide-specific electrodes .
  • Computational Modeling : Use DFT calculations to evaluate electronic effects of the 3-CN group on transition-state energetics .

Q. How can researchers optimize this compound incorporation into peptide chains without racemization?

  • Methodological Answer :

  • Coupling Conditions : Employ low-temperature (0–4°C) solid-phase synthesis with HATU/DIPEA activation to minimize epimerization .
  • Monitoring : Use ¹³C NMR to track α-carbon stereochemistry during elongation steps .
  • Post-Synthesis Analysis : Apply Marfey’s reagent for chiral derivatization and LC-MS quantification of D/L ratios .

Q. What experimental approaches validate the metabolic stability of this compound in in vitro models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human hepatocytes and quantify parent compound depletion via UPLC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .
  • Data Normalization : Compare degradation rates to positive controls (e.g., verapamil for CYP3A4) .

Q. How should researchers address batch-to-batch variability in this compound for reproducibility in enzyme inhibition studies?

  • Methodological Answer :

  • QC Harmonization : Require suppliers to provide batch-specific COA with ≥3 analytical replicates for purity, water content (KF ≤0.2%), and chiral integrity .
  • In-House Validation : Perform independent NMR (¹H/¹³C) and HRMS to confirm lot consistency .
  • Statistical Analysis : Apply ANOVA to enzyme inhibition IC50 values across batches to identify significant outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.